molecular formula C24H17F4N3O2 B2889814 N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013759-03-9

N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2889814
CAS No.: 1013759-03-9
M. Wt: 455.413
InChI Key: KXLISSPKKPZPFP-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its multiple fluorine atoms and pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atoms can make the compound resistant to oxidation, but under specific conditions, oxidation reactions can occur.

  • Reduction: Reduction reactions might involve the removal of fluorine atoms or the reduction of the pyrazole ring.

  • Substitution: Substitution reactions can occur at the benzyl or pyrazole positions, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

  • Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Fluorinated carboxylic acids or ketones.

  • Reduction: Reduced pyrazole derivatives or de-fluorinated compounds.

  • Substitution: Substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

  • Medicinal Chemistry: Due to its structural complexity and presence of fluorine atoms, it can be used as a building block for the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor ligands.

  • Material Science: The compound's properties may be useful in the creation of advanced materials with specific electronic or optical characteristics.

  • Biology: It can be used as a tool in biological studies to understand the role of fluorinated compounds in biological systems.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the pyrazole ring can provide structural rigidity.

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide: A related compound with a simpler structure and fewer fluorine atoms.

  • N-(2,4-Difluorophenyl)-2',4'-difluoro-4-hydroxybiphenyl-3-carboxamide: Another fluorinated compound with potential anticancer properties.

Uniqueness: The uniqueness of N-(2,4-Difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide lies in its complex structure, which includes multiple fluorine atoms and a pyrazole ring. This complexity can lead to unique chemical and biological properties that are not found in simpler fluorinated compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F4N3O2/c25-17-5-1-3-15(9-17)12-31-13-20(23(32)29-22-8-7-19(27)11-21(22)28)24(30-31)33-14-16-4-2-6-18(26)10-16/h1-11,13H,12,14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLISSPKKPZPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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